molecular formula C11H6ClF4N B3042229 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline CAS No. 537033-67-3

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B3042229
CAS No.: 537033-67-3
M. Wt: 263.62 g/mol
InChI Key: FSZKZIOVBVICBY-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization reactions, nucleophilic substitutions, and cross-coupling reactions. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic displacement of halogen atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization and cross-coupling reactions. The use of palladium-catalyzed Suzuki-Miyaura coupling is particularly prevalent due to its efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .

Scientific Research Applications

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline stands out due to its unique combination of halogen atoms, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4N/c1-5-2-3-7-9(10(5)13)6(12)4-8(17-7)11(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZKZIOVBVICBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 3
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 4
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 5
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 6
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline

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